Boc-D-Pen(pMeBzl)-OHdcha
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Pen(pMeBzl)-OHdcha typically involves the protection of the amino group of D-Penicillamine with a tert-butoxycarbonyl (Boc) group. The thiol group is then protected with a 4-methylbenzyl group. The final product is obtained by crystallization with dicyclohexylamine (dcha) to form the salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Pen(pMeBzl)-OHdcha undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and 4-methylbenzyl protecting groups can be removed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc removal and sodium methoxide for 4-methylbenzyl removal.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Substitution: Deprotected amino acids.
Scientific Research Applications
Boc-D-Pen(pMeBzl)-OHdcha has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential use in drug development, particularly for diseases involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of Boc-D-Pen(pMeBzl)-OHdcha involves its ability to form stable disulfide bonds, which can influence protein structure and function. The compound targets thiol groups in proteins, leading to the formation of disulfide bonds that can stabilize or destabilize protein structures depending on the context .
Comparison with Similar Compounds
Similar Compounds
Boc-D-Pen(Mbzl)-OH: Similar structure but with a different protecting group.
Boc-D-Pen(pMeBzl)-OH: Lacks the dicyclohexylamine salt form.
Boc-D-Pen(pMeBzl)-OH cha: Another variant with different crystallization conditions.
Uniqueness
Boc-D-Pen(pMeBzl)-OHdcha is unique due to its specific protecting groups and the formation of a dicyclohexylamine salt, which can influence its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYHJVDFRKDDV-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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